N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-2-27-11-16(25)20-6-7-24-17-15(9-22-24)18(26)23(12-21-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNUQHCKCQKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.88 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the chlorobenzyl and ethoxyacetamide moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrazolo compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, some pyrazolo compounds have demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating significant growth inhibition . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Inflammatory pathways are critical in many diseases, and compounds with similar structures have been evaluated for anti-inflammatory effects. Research indicates that pyrazolo derivatives can modulate inflammatory cytokines and reduce inflammation in vitro .
Case Studies
Several case studies illustrate the compound's biological relevance:
- Study on Antitubercular Activity : A series of pyrazolo derivatives were synthesized and tested against M. tuberculosis. Among them, certain compounds showed promising results with low cytotoxicity towards human cells .
- Anticancer Activity Assessment : In vitro studies on human cancer cell lines revealed that specific derivatives of pyrazolo compounds led to significant reductions in cell viability and induced apoptosis .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs:
*Estimated based on structural similarity to and .
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Benzyl Group Modifications: The 3-chlorobenzyl group in the target compound increases lipophilicity compared to the 3-fluorobenzyl analog (), which may enhance cellular uptake but reduce aqueous solubility .
- Amide Side Chain Variations: The 2-ethoxyacetamide group in the target compound provides a balance between polarity (via the ethoxy oxygen) and steric bulk, contrasting with the purely aliphatic 2-ethylbutanamide () and the highly lipophilic xanthene-carboxamide () .
Structural Implications for Bioactivity
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The 3-chlorobenzyl group in the target compound may occupy hydrophobic pockets in kinase domains, while the ethoxyacetamide could form hydrogen bonds with catalytic residues .
- Metabolic Stability : The ethoxy group in the target compound may reduce oxidative metabolism compared to alkyl chains in and , as ethers are generally more stable than alkanes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
